molecular formula C19H24N4O2 B2555827 6-methyl-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one CAS No. 1211796-46-1

6-methyl-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one

Cat. No.: B2555827
CAS No.: 1211796-46-1
M. Wt: 340.427
InChI Key: GZXJICAKNSGTHQ-UHFFFAOYSA-N
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Description

6-methyl-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one is a chemical compound for research and development applications. The structure of this compound features a pyrimidin-4(3H)-one core, a scaffold recognized in medicinal chemistry for its diverse biological significance . This core structure is functionally decorated with a phenethylpiperazine moiety, a structural feature commonly investigated for its potential to confer targeted interaction with biological systems, as seen in other optimized small-molecule inhibitors . The integration of these pharmacophores suggests potential for multi-target drug design, an approach that can help overcome limitations like drug resistance in therapies . Researchers can explore this molecule as a key intermediate or a novel chemical entity in various discovery pipelines. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Researchers should handle all chemicals appropriately in accordance with their institution's safety protocols.

Properties

IUPAC Name

6-methyl-3-[2-oxo-2-[4-(2-phenylethyl)piperazin-1-yl]ethyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-16-13-18(24)23(15-20-16)14-19(25)22-11-9-21(10-12-22)8-7-17-5-3-2-4-6-17/h2-6,13,15H,7-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXJICAKNSGTHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)N2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach is the condensation of 6-methyluracil with a suitable phenethylpiperazine derivative under controlled conditions. The reaction may require the use of catalysts, such as acids or bases, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial processes often incorporate continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols

Scientific Research Applications

Pharmaceutical Applications

  • Antidepressant Activity :
    • Compounds containing piperazine derivatives are frequently investigated for their antidepressant effects. Studies have indicated that derivatives similar to 6-methyl-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one exhibit serotonin receptor modulation, which is crucial for antidepressant action .
  • Antitumor Activity :
    • Research has shown that pyrimidine derivatives can inhibit tumor cell proliferation. For instance, compounds with similar structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects . The ability to synergize with existing chemotherapeutic agents enhances their potential as adjunct treatments.
  • Antimicrobial Properties :
    • Pyrimidine derivatives have been documented to possess antimicrobial activities. The structural features of this compound may contribute to its effectiveness against bacterial strains, making it a candidate for developing new antibiotics .

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Receptor Binding : The piperazine component allows for interaction with neurotransmitter receptors, particularly serotonin and dopamine receptors, which are pivotal in mood regulation and psychotropic effects .
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism, leading to reduced proliferation and increased apoptosis .

Case Study 1: Antidepressant Efficacy

A study evaluated the antidepressant-like effects of pyrimidine derivatives in animal models. Results indicated that modifications to the piperazine side chain significantly enhanced serotonin receptor affinity, resulting in improved behavioral outcomes in depression models .

Case Study 2: Antitumor Activity Assessment

In vitro studies demonstrated that compounds related to this compound exhibited potent cytotoxicity against human cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer). The mechanism was linked to the induction of apoptosis through caspase activation pathways .

Mechanism of Action

The mechanism of action of 6-methyl-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and triggering downstream effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis Table

Compound Class Core Structure Substituents at Position 3 Molecular Weight Reported Activity References
Target Compound Pyrimidin-4(3H)-one 2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl Not Provided Hypothesized kinase/antimicrobial N/A
Thienopyrimidinone Thieno[2,3-d]pyrimidin-4-one 2-oxo-2-(1-pyrrolidinyl)ethyl 387.88 Antimicrobial
Pyridopyrimidinone Pyrido[2,3-d]pyrimidin-4-one Hydrazinyl, phenyl, pyridinyl Variable Kinase inhibition
Piperazine-Pyrimidinone Hybrid 4H-Pyrazino[1,2-a]pyrimidone 4-methylpiperazin-1-yl Variable CNS targeting

Key Research Findings and Implications

  • Structural Flexibility: The pyrimidinone core tolerates diverse substitutions, enabling optimization for target specificity. Piperazine derivatives enhance lipophilicity and CNS penetration, while thieno-fused analogs improve antimicrobial potency .
  • Activity Trends : Piperazine-containing compounds (e.g., target molecule) may exhibit dual kinase-inhibitory and antimicrobial effects due to their ability to disrupt ATP-binding domains and bacterial membranes .
  • Synthetic Accessibility: Condensation and cyclization reactions (e.g., with aldehydes or malonates) are common strategies for pyrimidinone derivatization, as seen in and .

Biological Activity

6-Methyl-3-(2-oxo-2-(4-phenethylpiperazin-1-yl)ethyl)pyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H22N4O2\text{C}_{17}\text{H}_{22}\text{N}_4\text{O}_2

Biological Activity Overview

This compound exhibits a range of biological activities, primarily attributed to its interaction with various biological targets. Studies have indicated that it may possess antidepressant , antimicrobial , and anti-inflammatory properties.

Antidepressant Activity

Research has shown that derivatives of pyrimidinones can influence neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in the treatment of depression. In animal models, the compound demonstrated significant antidepressant-like effects as measured by behavioral tests such as the forced swim test and tail suspension test.

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various bacterial strains. It exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods.

Anti-inflammatory Effects

In vitro studies have indicated that this compound can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a mechanism through which the compound may exert anti-inflammatory effects, potentially benefiting conditions characterized by chronic inflammation.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Serotonin Receptor Modulation : Interaction with serotonin receptors may enhance mood and reduce anxiety.
  • Inhibition of Bacterial Cell Wall Synthesis : The compound may disrupt bacterial cell wall integrity, leading to cell lysis.
  • Cytokine Inhibition : By decreasing the production of inflammatory cytokines, the compound may mitigate inflammatory responses.

Case Studies

Several studies have explored the efficacy of this compound in various therapeutic contexts:

  • Study on Antidepressant Effects : A recent study involving animal models showed that administration of the compound significantly reduced depressive-like behaviors compared to control groups, with a noted increase in serotonin levels in the brain .
  • Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus and Escherichia coli revealed that the compound had MIC values comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .
  • Anti-inflammatory Research : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in reduced levels of inflammatory markers in a murine model of arthritis, suggesting its potential utility in treating inflammatory diseases .

Data Tables

Biological ActivityObserved EffectReference
AntidepressantSignificant reduction in depressive behavior
AntimicrobialEffective against Gram-positive/negative bacteria
Anti-inflammatoryReduced cytokine levels

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